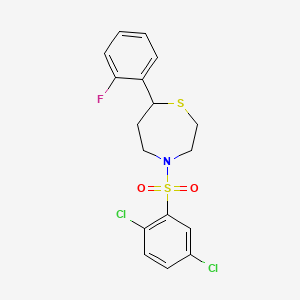

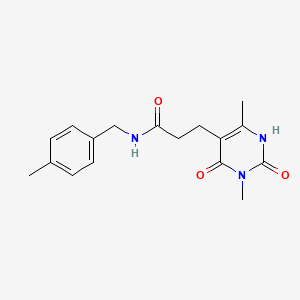

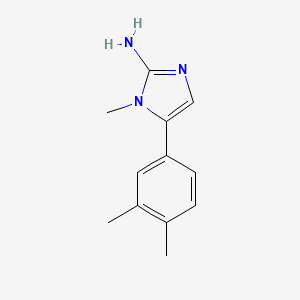

![molecular formula C22H23N3O4 B2602707 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-37-1](/img/structure/B2602707.png)

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway .

Synthesis Analysis

This compound is used in the synthesis of spirohydantoins from basic heterocyclic ketones . The exact synthesis process is not detailed in the available sources.Chemical Reactions Analysis

The compound is involved in the synthesis of spirohydantoins . The exact chemical reactions involving this compound are not detailed in the available sources.Applications De Recherche Scientifique

Anticonvulsant Activity

Research into the synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures similar to the specified compound, shows promising anticonvulsant activity. These derivatives were tested in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, revealing that the introduction of fluoro or trifluoromethyl substituents at the aryl ring enhances anticonvulsant properties compared to chloro, methoxy, or methyl analogues. This suggests the potential of such compounds in developing anticonvulsant therapies (Obniska et al., 2006).

Supramolecular Chemistry

Studies on the synthesis and crystal structures of oxaspirocyclic compounds closely related to the specified compound have been conducted. These studies provide insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in materials science and supramolecular chemistry (Jiang & Zeng, 2016).

Material Science Applications

A novel N-halamine precursor derivative has been synthesized and bonded onto cotton fabrics, showcasing its potential in antimicrobial and detoxification applications. This research demonstrates the versatile applications of such compounds beyond pharmaceuticals, including materials science for creating functionalized fabrics with enhanced properties (Ren et al., 2009).

Mécanisme D'action

The compound has been identified as a promising inhibitor of RIPK1, a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders . The compound’s benzyl groups are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOXMXWYESTBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

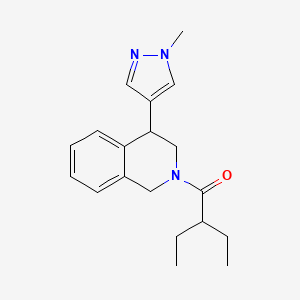

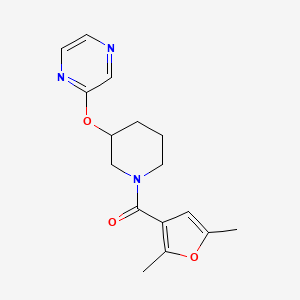

![Acetic acid, 2-[[tris(1-methylethyl)silyl]oxy]-, hydrazide](/img/structure/B2602624.png)

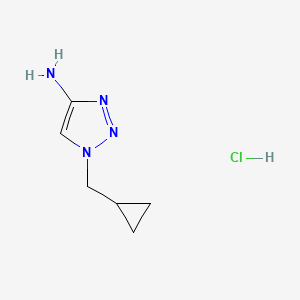

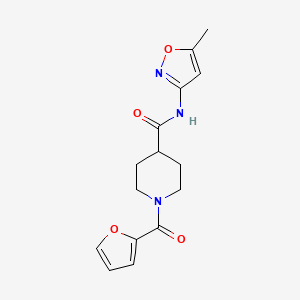

![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)

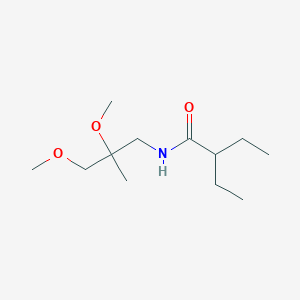

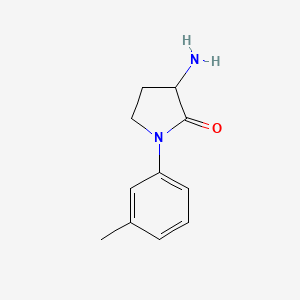

![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)